N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC13674141
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | N-methyl-N-propan-2-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C11H17N3O2/c1-7(2)14(3)11(15)10-8-6-12-5-4-9(8)16-13-10/h7,12H,4-6H2,1-3H3 |
| Standard InChI Key | QPLMNCINXSZTGL-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)C(=O)C1=NOC2=C1CNCC2 |
| Canonical SMILES | CC(C)N(C)C(=O)C1=NOC2=C1CNCC2 |
Introduction
Chemical Identity and Structural Characteristics
N-Isopropyl-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a heterocyclic compound characterized by a bicyclic framework comprising a fused isoxazole and partially saturated pyridine ring system. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.27 g/mol. The IUPAC name reflects its substitution pattern: an isopropyl group and a methyl group are attached to the amide nitrogen at position 3, while the tetrahydroisoxazolo[4,5-c]pyridine core provides rigidity and electronic diversity (Figure 1).
Key Physicochemical Properties
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Solubility: Limited aqueous solubility due to hydrophobic substituents; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the amide bond.
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Stereochemistry: The fused bicyclic system imposes conformational constraints, influencing receptor binding .
Figure 1: Structural representation highlighting the bicyclic core and substituents.
Synthesis and Optimization Strategies
The synthesis of this compound typically involves multi-step protocols to construct the fused isoxazole-pyridine system. A common approach employs cycloaddition reactions or ring-closing metathesis to form the bicyclic scaffold, followed by functionalization at the amide position .
Representative Synthetic Pathway
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Core Formation: Reaction of a substituted pyridine precursor with hydroxylamine to generate the isoxazole ring via [3+2] cycloaddition.
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Hydrogenation: Partial saturation of the pyridine ring using catalytic hydrogenation to yield the tetrahydro derivative.
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Amide Coupling: Introduction of the N-isopropyl-N-methyl carboxamide group via EDC/HOBt-mediated coupling with the corresponding carboxylic acid .
Optimization challenges include minimizing side reactions during cycloaddition and ensuring regioselectivity in amide substitution. Recent advances utilize flow chemistry to enhance yield (reported up to 68% in optimized conditions) .
Pharmacological Activity and Mechanism
This compound belongs to a class of Hsp90 inhibitors, targeting the ATP-binding pocket of the heat shock protein 90 (Hsp90), a chaperone critical for oncoprotein stabilization. Inhibition disrupts client protein folding, leading to proteasomal degradation of oncogenic drivers (e.g., HER2, EGFR) .
Key Findings from Preclinical Studies
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Binding Affinity: IC₅₀ values in the nanomolar range (e.g., 12–45 nM in Hsp90α binding assays) .
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Cytotoxicity: Potent anti-proliferative activity against breast (MCF-7, IC₅₀ = 220 nM) and prostate (PC-3, IC₅₀ = 310 nM) cancer cell lines .
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Selectivity: Reduced off-target effects compared to first-generation Hsp90 inhibitors (e.g., geldanamycin derivatives) due to structural rigidity .
Table 2: In vitro activity profile against cancer cell lines.
| Cell Line | IC₅₀ (nM) | Mechanism Confirmed via |
|---|---|---|
| MCF-7 (Breast) | 220 | Hsp90 client degradation |
| PC-3 (Prostate) | 310 | Apoptosis induction |
| A549 (Lung) | 480 | Cell cycle arrest |
Structure-Activity Relationship (SAR) Insights
The N-isopropyl-N-methyl substituent is critical for optimizing pharmacokinetic properties:
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Lipophilicity: Enhances blood-brain barrier penetration (LogP = 1.8) .
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Metabolic Stability: Resistance to CYP3A4-mediated oxidation due to steric hindrance .
Modifications to the bicyclic core (e.g., saturation level, heteroatom placement) alter binding kinetics. For instance, replacing the isoxazole with a thiazole ring reduces Hsp90 affinity by 40% .
Pharmacokinetics and Toxicity
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Absorption: Oral bioavailability of 58% in rodent models, attributed to moderate lipophilicity .
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Distribution: High tissue penetration, with a brain-to-plasma ratio of 0.9, suggesting potential for CNS malignancies .
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Toxicity: Dose-dependent hepatotoxicity observed at >50 mg/kg (rodents), likely due to reactive metabolite formation .
Comparative Analysis with Analogues
Table 3: Comparison with structurally related Hsp90 inhibitors.
| Compound | Hsp90 IC₅₀ (nM) | Selectivity | Key Advantage |
|---|---|---|---|
| N-Isopropyl-N-methyl derivative | 12 | High | Oral bioavailability |
| Resorcinol-containing analogue | 8 | Moderate | Potency |
| Geldanamycin | 20 | Low | Broad-spectrum |
The N-isopropyl-N-methyl derivative balances potency and safety, making it a candidate for combination therapies .
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